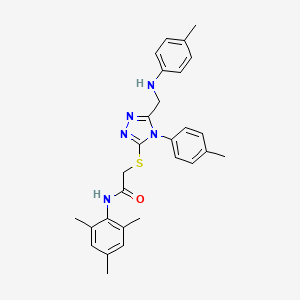

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with p-tolyl and mesityl (2,4,6-trimethylphenyl) groups. For example, compound 7h (a structural analog) was synthesized by reacting a triazole-thiol intermediate with 2-bromoacetamide in acetone under basic conditions (K₂CO₃) .

Eigenschaften

Molekularformel |

C28H31N5OS |

|---|---|

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

2-[[5-[(4-methylanilino)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |

InChI |

InChI=1S/C28H31N5OS/c1-18-6-10-23(11-7-18)29-16-25-31-32-28(33(25)24-12-8-19(2)9-13-24)35-17-26(34)30-27-21(4)14-20(3)15-22(27)5/h6-15,29H,16-17H2,1-5H3,(H,30,34) |

InChI-Schlüssel |

KNCDUEYTRNWTDD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NC4=C(C=C(C=C4C)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von N-Mesityl-2-((4-(p-Tolyl)-5-((p-Tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamid beinhaltet typischerweise mehrstufige organische Reaktionen. Der Syntheseweg kann die Bildung des Triazolrings durch Cyclisierungsreaktionen umfassen, gefolgt von der Einführung der Mesityl- und p-Tolylgruppen durch Substitutionsreaktionen. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen. Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter Verwendung von kontinuierlichen Durchflussverfahren und automatisierten Reaktoren umfassen, um Konsistenz und Effizienz zu gewährleisten.

Analyse Chemischer Reaktionen

N-Mesityl-2-((4-(p-Tolyl)-5-((p-Tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Natriumborhydrid können bestimmte funktionelle Gruppen innerhalb des Moleküls in ihre entsprechenden reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, bei denen bestimmte Gruppen durch andere funktionelle Gruppen ersetzt werden.

Hydrolyse: Unter sauren oder basischen Bedingungen kann die Verbindung einer Hydrolyse unterliegen, wobei sie in kleinere Fragmente zerfällt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und kontrollierte Temperaturen im Bereich von -78 °C bis 150 °C. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-Mesityl-2-((4-(p-Tolyl)-5-((p-Tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamid beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren. Der Triazolring und die Thioacetamid-Einheit der Verbindung spielen eine entscheidende Rolle bei der Bindung an diese Zielstrukturen, was möglicherweise ihre Aktivität hemmt oder ihre Funktion verändert. Die Mesityl- und p-Tolylgruppen können die Bindungsaffinität und -spezifität der Verbindung verbessern, was zu ausgeprägteren biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s triazole ring and thioacetamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The mesityl and p-tolyl groups may enhance the compound’s binding affinity and specificity, leading to more pronounced biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The compound belongs to a broader class of 1,2,4-triazole derivatives with thioacetamide substituents. Below is a comparative analysis with key analogs, focusing on structural features, synthesis efficiency, and physicochemical properties.

Structural Modifications and Substituent Effects

Key Observations :

- Substituent Impact : The target compound’s mesityl and dual p-tolyl groups enhance steric bulk and hydrophobicity compared to analogs like 5m (butylthio, pyridyl) or 5q (fluorobenzylthio). This may influence solubility and binding affinity in biological systems .

- Synthetic Efficiency : Yields for analogs vary widely (42–88%), with higher yields observed in simpler derivatives (e.g., 5m , 5q ) and lower yields in hydroxylated or complex substituents (e.g., SR19855 ) .

Physicochemical Properties

- Melting Points : Triazole derivatives with aromatic substituents (e.g., pyridyl in 5m , phenyl in 5q ) exhibit higher melting points (147–202°C), likely due to strong π-π stacking and hydrogen bonding . The target compound’s melting point is unreported but expected to align with these trends.

- Thermodynamic Stability : Morpholinium 2-((4-(2-methoxyphenyl)-5-pyridinyl-4H-triazol-3-yl)thio)acetate (analogous in structure) demonstrated temperature-dependent retention in hydrophilic chromatography, suggesting moderate hydrophilicity and stability under thermal stress .

Biologische Aktivität

N-Mesityl-2-((4-(p-tolyl)-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a mesityl group, a triazole moiety, and a thioacetamide functional group. The triazole ring is particularly significant as it is known for various biological activities and serves as a pharmacophore in medicinal chemistry. Its chemical formula is , with a molecular weight of approximately 469.64 g/mol.

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Antitumor Activity : The compound shows promise in inhibiting tumor cell proliferation. Research indicates that it may induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : N-Mesityl derivatives have been linked to anti-inflammatory responses, potentially useful in treating chronic inflammatory diseases.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or tumor growth.

- Interaction with Cellular Pathways : It appears to modulate signaling pathways related to inflammation and apoptosis.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

- Formation of the Triazole Ring : This step is crucial as the triazole moiety contributes significantly to the biological activity.

- Thioacetamide Functionalization : Introducing the thioacetamide group enhances the compound's reactivity and biological profile.

- Purification and Characterization : High-performance liquid chromatography (HPLC) is often employed to ensure the purity of the final product.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

These studies underline the therapeutic potential of compounds with structural similarities to N-Mesityl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.